molecular formula C4H2BrNO2S B126591 2-Bromothiazole-5-carboxylic acid CAS No. 54045-76-0

2-Bromothiazole-5-carboxylic acid

Cat. No.: B126591
CAS No.: 54045-76-0
M. Wt: 208.04 g/mol
InChI Key: BESGTWHUMYHYEQ-UHFFFAOYSA-N
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Description

2-Bromothiazole-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C4H2BrNO2S. It is a derivative of thiazole, containing a bromine atom at the second position and a carboxylic acid group at the fifth position. This compound is known for its applications in organic synthesis and pharmaceutical research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiazole-5-carboxylic acid typically involves the bromination of thiazole derivatives followed by carboxylation. One common method involves the reaction of 2-bromothiazole with carbon dioxide in the presence of a base to introduce the carboxylic acid group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

    Substitution Products: Various substituted thiazoles depending on the nucleophile used.

    Coupling Products: Biaryl compounds with diverse functional groups.

    Reduction Products: 2-Bromothiazole-5-methanol.

Scientific Research Applications

2-Bromothiazole-5-carboxylic acid is widely used in scientific research due to its versatility:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It is a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Bromothiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and carboxylic acid group play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

    2-Bromothiazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    5-Bromothiazole-2-carboxylic Acid: Isomer with different substitution pattern, leading to different reactivity and applications.

    2-Chlorothiazole-5-carboxylic Acid: Similar structure but with chlorine instead of bromine, affecting its chemical properties and reactivity.

Uniqueness: 2-Bromothiazole-5-carboxylic acid is unique due to the presence of both bromine and carboxylic acid groups, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications.

Properties

IUPAC Name

2-bromo-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrNO2S/c5-4-6-1-2(9-4)3(7)8/h1H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESGTWHUMYHYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376811
Record name 2-Bromo-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54045-76-0
Record name 2-Bromo-5-thiazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromothiazole-5-carboxylic acid
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Synthesis routes and methods I

Procedure details

A mixture containing 10 g. of 2-bromo-5-methoxycarbonylthiazole, 100 ml. of 10% aqueous sodium hydroxide and 200 ml. of methanol is stirred at 0° C for 5 minutes. The methanol is distilled off in vacuo and the resulting concentrate extracted twice with ethyl acetate. The remaining aqueous phase is acidified by the careful addition of dilute aqueous hydrochloric acid resulting in the formation of a precipitate which is then recovered by filtration and dried under vacuum yielding 2-bromo-5-carboxythiazole.
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Synthesis routes and methods II

Procedure details

To a 25 mL round-bottomed flask at 0° C. was added ethyl 2-bromothiazole-5-carboxylate (0.633 mL, 4.24 mmol) (commercially available from Aldrich), MeOH (4.25 mL, 4.25 mmol), and sodium hydroxide (2.5 M, 1.88 mL, 4.23 mmol). After 3 hours, 3.5 mL 1 N HCl was added and a white precipitate formed. The MeOH was evaporated by rotary evaporation. The white solid was sonicated with water (20 mL) and filtered washing with water (50 mL). The solid material was dried in a vacuum oven at 60° C. to provide the product (0.69 g, 79%) as a white crystalline solid. LCMS (API-ES) m/z (%): 208 (100%, M−H).
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Yield
79%

Synthesis routes and methods III

Procedure details

To a 100 mL 14/20 round bottom flask was charged 2.4 g (10.1 mmol) of 2-bromo-5-thiazolecarboxylic acid ethyl ester dissolved in 14 mL of 1N sodium hydroxide. The reaction was stirred at room temperature for 1.5 hours The yellow solution was acidified with SN hydrochloric acid to pH 2. The solid which formed was cooled in an ice bath, filtered, washed with water, and dried in a vacuum oven at 60° C. to give 1.9 g (90%) of 2-bromo-5-thiazolecarboxylic acid m.p. 185-186° C. (dec) as a white solid. Rf =0.12 (20% methanol/chloroform). 1H NMR (300 MHz, DMSO d6) δ 8.19(s, 1H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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